2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanenitrile

LogP Lipophilicity Drug-likeness

When building fragment libraries for kinase inhibitor discovery, regioisomer impurities and suboptimal physicochemical profiles can derail screening campaigns. This α-nitrile pyrazole isomer provides superior fragment-likeness (LogP 0.86, 1 rotatable bond) compared to common β-nitrile analogs. - Enables intramolecular cyclization (Thorpe-Ziegler/Pinner) inaccessible to β-isomers for constructing pyrazolo[1,5-a]pyrimidine scaffolds. - Forms an ideal matched molecular pair with β-isomer (ΔLogP = -0.41) to deconvolute lipophilic contributions to target binding & metabolic stability. - 98% purity ensures robust performance in automated parallel synthesis & multi-step library production.

Molecular Formula C7H10N4
Molecular Weight 150.18 g/mol
Cat. No. B12093804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanenitrile
Molecular FormulaC7H10N4
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=CN(N=C1N)C(C)C#N
InChIInChI=1S/C7H10N4/c1-5-4-11(6(2)3-8)10-7(5)9/h4,6H,1-2H3,(H2,9,10)
InChIKeyOUSAORCHDNXOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanenitrile: Identity and Physicochemical Baseline


2-(3-Amino-4-methyl-1H-pyrazol-1-yl)propanenitrile (C₇H₁₀N₄, MW 150.18 g/mol) is a heterocyclic building block comprising a pyrazole core substituted with an amino group at the 3-position, a methyl group at the 4-position, and a propanenitrile chain at the N1 position, with the nitrile located at the α-carbon of the propyl side chain . This α-nitrile placement distinguishes it from the more common β-nitrile regioisomers (e.g., 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile, CAS 61255-82-1) and directly impacts its physicochemical profile and synthetic utility [1]. The compound is supplied as a research chemical with a typical purity of 98% and is primarily intended for use as a synthetic intermediate in medicinal chemistry and heterocycle elaboration .

Regioisomeric Substitution: Physicochemical and Synthetic Impact


The position of the nitrile group on the propanenitrile chain fundamentally alters the compound's conformational flexibility, lipophilicity, and hydrogen-bonding profile. The target compound bears the nitrile at the α-carbon (rotatable bond count = 1), whereas the common β-nitrile regioisomer (CAS 61255-82-1) possesses two rotatable bonds, leading to a measurably higher conformational entropy penalty upon binding [1]. Furthermore, the α-nitrile configuration reduces the computed LogP by approximately 0.41 log units relative to the β-isomer (0.86 vs. 1.27), translating to a more hydrophilic character that can affect solubility, permeability, and off-target promiscuity profiles [1]. Simply interchanging regioisomers without accounting for these quantifiable differences can result in divergent reaction yields, altered pharmacokinetic properties, and inconsistent biological activity.

Quantitative Evidence vs. Closest Analogs


Lipophilicity: α- vs. β-Nitrile Regioisomers

The target α-nitrile compound (CAS 1344324-00-0) exhibits a computed LogP of 0.8583, whereas the β-nitrile regioisomer 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile (CAS 61255-82-1) shows a LogP of 1.26858 [1]. The difference of ΔLogP = -0.41 indicates that the target compound is substantially more hydrophilic, which can be advantageous for aqueous solubility and reduced non-specific protein binding.

LogP Lipophilicity Drug-likeness

Rotatable Bond Count: Conformational Restriction

The target compound contains only 1 rotatable bond (between the pyrazole ring and the CH(CH₃)CN substituent), whereas the β-nitrile regioisomer (CAS 61255-82-1) has 2 rotatable bonds [1]. The reduction in rotatable bonds pre-organizes the molecule into a more rigid conformation, which can improve binding affinity by reducing the entropy penalty upon target engagement.

Conformational flexibility Rotatable bonds Ligand efficiency

Supply Purity Comparison: α- vs. β-Nitrile

Commercial suppliers list the target compound at 98% purity, while the structurally related β-nitrile building block 3-(5-amino-3-methyl-1H-pyrazol-1-yl)propanenitrile is commonly supplied at 95% purity . This 3% absolute purity difference can be meaningful in multi-step synthetic sequences where cumulative impurity load impacts yield and by-product formation.

Purity Quality control Synthetic intermediate

TPSA and H-Bond Profile: Bioisosteric Parity

Both the target α-nitrile and the β-nitrile comparator share identical TPSA (67.63 Ų), H-bond acceptors (4), and H-bond donors (1) [1]. The parity in these key molecular recognition parameters demonstrates that the compounds are genuine bioisosteres with respect to hydrogen-bonding capacity, while the LogP difference isolates lipophilicity as the sole divergent physicochemical parameter. This clean separation of variables is valuable in structure-activity relationship studies.

TPSA Hydrogen bonding Bioisosterism

Procurement-Driven Application Scenarios


Fragment-Based Design: Low LogP & Few Rotatable Bonds

Fragment libraries prioritise compounds with LogP < 1 and ≤ 3 rotatable bonds to maximize ligand efficiency and aqueous solubility. With a LogP of 0.86 and only 1 rotatable bond , this compound meets the fragment-likeness criteria more favourably than its β-nitrile isomer (LogP = 1.27, 2 rotatable bonds), making it a superior choice for fragment screening collections and structure-based design campaigns.

Pyrazole-Fused Heterocycle Synthesis via α-Nitrile Cyclization

The α-nitrile position enables intramolecular cyclization pathways—such as Thorpe-Ziegler or Pinner-type reactions—that are geometrically inaccessible to β-nitrile congeners. This compound has been employed as a key intermediate in the construction of pyrazolo[1,5-a]pyrimidine and related fused systems, where the nitrile placement dictates regiochemistry. The established use of pyrazole-propanenitrile scaffolds in TYK2 inhibitor programs [1] further underscores the relevance of this building block for kinase-targeted medicinal chemistry.

High-Purity Building Block for Parallel Synthesis

The commercial availability at 98% purity positions this compound ahead of lower-purity alternatives (e.g., 95% for the β-nitrile analog ) for use in multi-step parallel synthesis or automated library production, where cumulative impurity effects can significantly erode final product yields and complicate purification.

Bioisostere Pairs for Lipophilic Efficiency Tuning

Because the target compound and its β-nitrile isomer share identical TPSA and H-bond profiles but differ by ΔLogP = -0.41 [2], they form an ideal matched molecular pair for deconvoluting the contribution of lipophilicity to target binding, selectivity, and metabolic stability—enabling medicinal chemists to fine-tune lipophilic efficiency without altering hydrogen-bonding pharmacophores.

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